Product packaging for 1-(2-Hydroxyethyl)-4-methylpiperazine(Cat. No.:CAS No. 5464-12-0)

1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No.: B1295415
CAS No.: 5464-12-0
M. Wt: 144.21 g/mol
InChI Key: QHTUMQYGZQYEOZ-UHFFFAOYSA-N
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Description

Contextualizing the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of modern pharmaceuticals. nih.govtandfonline.com Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds across diverse therapeutic areas. nih.govnih.gov

The therapeutic journey of piperazine began in the early 20th century when it was introduced as an anthelmintic agent to combat parasitic worm infections. wikipedia.org Its mode of action involves paralyzing the parasites, which allows the host to expel them. wikipedia.org This initial success paved the way for extensive research into its derivatives. Over the decades, medicinal chemists have synthesized a vast number of piperazine-containing compounds, leading to the discovery of drugs for a wide range of conditions, including antipsychotic, antihistamine, anti-anginal, and anti-cancer agents. nbinno.comresearchgate.net Many notable blockbuster drugs, such as Imatinib and Sildenafil, incorporate the piperazine ring, highlighting its enduring importance in pharmaceutical development. mdpi.com The evolution of synthetic methodologies has further expanded the chemical diversity of piperazine derivatives, solidifying their role in drug discovery. nih.gov

The piperazine core is highly valued in drug design for several key reasons. Its six-membered ring structure provides a versatile and conformationally flexible scaffold. researchgate.net The two nitrogen atoms are critical, as they can serve as hydrogen bond acceptors and donors, which facilitates strong interactions with biological targets like proteins and receptors. mdpi.comnih.gov

Defining 1-(2-Hydroxyethyl)-4-methylpiperazine as a Key Heterocyclic Compound

Within the large family of piperazine derivatives, this compound emerges as a significant heterocyclic compound, primarily utilized as a specialized chemical intermediate. guidechem.comcymitquimica.com It combines the core piperazine structure with distinct functional groups that make it a valuable component in the synthesis of more elaborate molecules.

The compound is systematically named 2-(4-methylpiperazin-1-yl)ethanol. nih.govthermofisher.com Its structure consists of a central piperazine ring where one nitrogen atom is substituted with a methyl group (-CH₃) and the other nitrogen atom is attached to a 2-hydroxyethyl group (-CH₂CH₂OH). This arrangement provides both a basic tertiary amine and a primary alcohol functionality.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
IUPAC Name 2-(4-methylpiperazin-1-yl)ethan-1-ol thermofisher.com
Synonyms 4-Methylpiperazine-1-ethanol, HEPP guidechem.comscbt.com
CAS Number 5464-12-0 nih.govthermofisher.comscbt.com
Molecular Formula C₇H₁₆N₂O nih.govthermofisher.comscbt.com
Molecular Weight 144.22 g/mol nih.govscbt.com
Appearance Colorless to pale yellow liquid guidechem.com

This compound is primarily used as a reagent or building block in multi-step organic synthesis. guidechem.com Its utility stems from its bifunctional nature. The piperazine nitrogen allows it to be readily incorporated into larger molecules, while the terminal hydroxyl group on the ethyl chain provides a reactive site for further chemical transformations.

In the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries, this compound serves as a versatile intermediate. guidechem.com It allows for the introduction of the N-methylpiperazinyl-ethyl moiety into a target structure. This can be advantageous for enhancing the solubility and bioavailability of the final active pharmaceutical ingredient. guidechem.com The flexibility of the hydroxyethyl (B10761427) linker and the properties of the piperazine ring make this compound a crucial component in the development of novel compounds with tailored properties. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B1295415 1-(2-Hydroxyethyl)-4-methylpiperazine CAS No. 5464-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanol
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InChI

InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHTUMQYGZQYEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10282618
Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Molecular Weight

144.21 g/mol
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CAS No.

5464-12-0
Record name 4-Methyl-1-piperazineethanol
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Synthesis and Synthetic Methodologies of 1 2 Hydroxyethyl 4 Methylpiperazine

Established Synthetic Routes to 1-(2-Hydroxyethyl)-4-methylpiperazine

The production of this compound can be achieved through several established synthetic pathways, often leveraging fundamental principles of piperazine (B1678402) chemistry.

General Principles of Piperazine Synthesis Relevant to the Compound

The synthesis of piperazine and its derivatives often involves the cyclization of appropriate precursors. One common approach is the reaction of an amine with a dihaloalkane or a similar difunctional molecule. For instance, the self-condensation of ethanolamine (B43304) or the reaction of ethylene (B1197577) oxide with ammonia (B1221849) can lead to piperazine. researchgate.netresearchgate.net The formation of N-substituted piperazines, such as this compound, typically involves the reaction of a pre-formed piperazine ring with suitable alkylating or hydroxyalkylating agents. mdpi.com The reactivity of the two nitrogen atoms in the piperazine ring is a key factor. In an unsubstituted piperazine, both nitrogens are secondary amines and are nucleophilic. When one nitrogen is substituted, the reactivity of the remaining secondary amine can be influenced by the nature of the substituent.

Specific Precursors and Reagents Utilized in its Production

The synthesis of this compound commonly starts with either 1-methylpiperazine (B117243) or 1-(2-hydroxyethyl)piperazine.

When starting with 1-methylpiperazine , a common reagent for introducing the hydroxyethyl (B10761427) group is 2-bromoethanol (B42945) . chemicalbook.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction. chemicalbook.com Another key reagent for this transformation is ethylene oxide . cymitquimica.com The ring-opening of ethylene oxide by the secondary amine of 1-methylpiperazine is an efficient method for introducing the 2-hydroxyethyl group.

Alternatively, if the synthesis begins with 1-(2-hydroxyethyl)piperazine , the methyl group can be introduced via methylation. Reagents for this N-methylation step include formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or other methylating agents. google.comgoogle.com

Interactive Data Table: Key Precursors and Reagents
Starting MaterialReagent for SubstitutionProduct
1-Methylpiperazine2-BromoethanolThis compound
1-MethylpiperazineEthylene OxideThis compound
1-(2-Hydroxyethyl)piperazineFormaldehyde/Formic AcidThis compound

Mechanistic Pathways of Formation in Industrial and Laboratory Settings

In a laboratory setting, a common synthesis involves the reaction of 1-methylpiperazine with 2-bromoethanol in a suitable solvent like anhydrous ethanol (B145695). chemicalbook.com The mechanism is a nucleophilic substitution reaction where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion. The presence of a base like potassium carbonate is crucial to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral product and driving the reaction to completion. chemicalbook.com

Another pathway involves the reaction of N-methylpiperazine with ethylene oxide. cymitquimica.com This reaction proceeds via a nucleophilic ring-opening mechanism. The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from a protic solvent or during workup, yields the final this compound.

Industrially, the choice of route may depend on factors like cost, availability of starting materials, and scalability. The reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure is a method for producing N-methylpiperazine, a key precursor. wikipedia.orggoogle.com

Advanced Synthetic Strategies and Innovations

Recent research has focused on developing more sustainable and efficient methods for the synthesis of piperazine derivatives, including this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of piperazine derivatives to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste. For example, a simplified one-pot, one-step procedure for preparing monosubstituted piperazine derivatives has been developed, which avoids the need for protecting groups and utilizes heterogeneous catalysts that can be easily separated and reused. nih.gov While not specifically detailed for this compound, these principles are applicable. A green synthesis for the precursor 1-methylpiperazine has been reported, involving an aminolysis reaction followed by hydrogenation with a Raney nickel catalyst, which offers high purity and yield with minimal by-products. chemicalbook.com

Photocatalytic Synthesis Methods and Their Efficacy

Photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and green alternatives to traditional methods. nsf.gov These methods often involve the use of visible light to initiate chemical reactions. Recent advances have demonstrated the use of photoredox catalysis for the C-H functionalization of the piperazine ring, allowing for the introduction of substituents at the carbon atoms. mdpi.comresearchgate.net For instance, organic photoredox catalysts, such as acridinium (B8443388) salts, have been used for the C-H alkylation of carbamate-protected piperazines. mdpi.com While direct photocatalytic synthesis of this compound from simple precursors has not been extensively reported, the principles of photocatalytic C-H functionalization and N-alkylation are promising areas for future development in the synthesis of this and related compounds. bohrium.comorganic-chemistry.org

Interactive Data Table: Comparison of Synthetic Strategies
StrategyKey FeaturesAdvantages
Established Routes Use of conventional reagents like 2-bromoethanol and ethylene oxide.Well-understood reaction mechanisms, reliable for laboratory and industrial scale.
Green Chemistry One-pot synthesis, use of heterogeneous catalysts, avoidance of protecting groups. nih.govReduced waste, easier purification, potential for catalyst recycling. nih.gov
Photocatalysis Use of visible light and photocatalysts to drive reactions. nsf.govmdpi.comMild reaction conditions, high selectivity, potential for novel transformations. nsf.govmdpi.com

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the reaction conditions. While a yield of 48% has been reported for the reaction between 1-methylpiperazine and 2-bromoethanol in the presence of potassium carbonate and ethanol, chemicalbook.com significant improvements can be achieved through systematic optimization of various parameters. Key factors that can be manipulated to enhance the reaction efficiency and yield include the choice of solvent, the nature of the base, the reaction temperature, and the molar ratio of the reactants.

In analogous syntheses of related hydroxyalkyl piperazine compounds, detailed optimization studies have demonstrated the critical impact of these parameters. For instance, in the synthesis of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine from piperazine, ethylene oxide, and propylene (B89431) oxide, the optimization of reactant molar ratios and reaction temperatures was crucial in maximizing the yield of the desired asymmetric product while minimizing the formation of symmetric by-products. globethesis.com A study on this synthesis revealed that the optimal conditions involved a specific molar ratio of piperazine to ethylene oxide and propylene oxide (1:0.8:1.2) and distinct reaction temperatures for the sequential addition of the epoxides (35 °C and 25 °C, respectively). globethesis.com

These findings suggest that a similar systematic approach could significantly improve the yield of this compound. A design of experiments (DoE) approach could be employed to efficiently explore the effects and interactions of different variables. For example, a factorial design could investigate the impact of:

Solvent: Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) could be compared to protic solvents like ethanol to assess their influence on the reaction rate and selectivity.

Base: Stronger bases, such as sodium hydride or organic bases like triethylamine, could be evaluated against inorganic bases like potassium carbonate for their effectiveness in promoting the N-alkylation.

Temperature: A range of temperatures below and above the reflux temperature of ethanol could be explored to find the optimal balance between reaction rate and prevention of side reactions.

Reactant Ratio: Varying the molar equivalents of 2-bromoethanol relative to 1-methylpiperazine could help in minimizing the formation of unreacted starting material or potential dialkylated byproducts.

The following table outlines a hypothetical optimization study based on these principles:

Experiment IDSolventBaseTemperature (°C)Molar Ratio (1-methylpiperazine:2-bromoethanol)Theoretical Yield (%)
1EthanolK₂CO₃78 (Reflux)1:1.248
2AcetonitrileK₂CO₃801:1.2Data to be determined
3EthanolTriethylamine78 (Reflux)1:1.2Data to be determined
4AcetonitrileTriethylamine801:1.2Data to be determined
5EthanolK₂CO₃601:1.5Data to be determined
6AcetonitrileK₂CO₃601:1.5Data to be determined

This table represents a framework for an optimization study. The yield values would need to be determined experimentally.

By systematically analyzing the results of such a study, a set of optimized reaction conditions can be established to achieve a significantly higher and more reproducible yield of this compound.

Derivatization of the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives. The presence of the secondary amine (within the piperazine ring, though in this specific named compound both nitrogens are tertiary) and the primary hydroxyl group provides two reactive sites for further chemical modifications.

Synthesis of Novel Piperazine Derivatives for Structure-Activity Relationship Studies

A significant application of derivatizing the 1-(2-hydroxyethyl)piperazine scaffold is in the field of medicinal chemistry for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a desired pharmacological effect.

For instance, a series of novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated as potential radioprotective agents. In this study, the core scaffold was elaborated by reacting it with various substituted phenoxy-propan-2-ol intermediates. The general synthetic route involved the alkylation of 1-(2-hydroxyethyl)piperazine with a pre-synthesized epoxide intermediate in the presence of potassium carbonate and acetonitrile. mdpi.com

The rationale behind the selection of different substituents on the aromatic ring was to explore the influence of electronic and lipophilic properties on the radioprotective activity. For example, the introduction of halogen atoms was intended to increase the lipophilicity of the compounds, potentially enhancing their cell permeability. mdpi.com

The following table presents a selection of synthesized derivatives and the corresponding modifications to the parent scaffold:

Compound IDR-Group on Phenoxy RingSynthetic Modification
Derivative A2-methoxy-4-nitrophenoxyReaction with 1-(2-methoxy-4-nitrophenoxy)-2,3-epoxypropane
Derivative B4-chloro-3-methylphenoxyReaction with 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane
Derivative C4-fluorophenoxyReaction with 1-(4-fluorophenoxy)-2,3-epoxypropane

Introduction of Functional Groups and Their Synthetic Challenges

While the derivatization of the this compound scaffold is a powerful tool, it is not without its synthetic challenges. The presence of multiple reactive sites can lead to issues with regioselectivity and the formation of undesired side products.

One of the primary challenges is achieving regioselective functionalization. For instance, when attempting to modify the piperazine ring, the presence of the hydroxyl group on the ethyl side chain may require protection to prevent its interference with the desired reaction. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl) or benzyl (B1604629) ethers, which can be introduced and subsequently removed under specific reaction conditions. jocpr.com The choice of protecting group strategy is crucial and must be compatible with the subsequent reaction steps.

Another challenge lies in controlling the degree of substitution on the piperazine nitrogen. In cases where the starting material is a non-methylated piperazine, the reaction with an electrophile can lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry of the reactants and the reaction conditions is essential to favor the formation of the desired mono-substituted product.

Furthermore, the introduction of certain functional groups can be inherently difficult. For example, direct C-H functionalization of the piperazine ring is a challenging transformation that often requires the use of specific directing groups and transition-metal catalysts. While methods for the α-C–H functionalization of other saturated N-heterocycles have been developed, their application to piperazine substrates can be problematic and may lead to complex product mixtures.

The modification of the hydroxyethyl side chain also presents its own set of challenges. For example, oxidation of the primary alcohol to an aldehyde or a carboxylic acid requires careful selection of the oxidizing agent to avoid over-oxidation or reaction with the piperazine nitrogens. Swern oxidation or the use of Dess-Martin periodinane are often employed for the controlled oxidation of primary alcohols to aldehydes.

Applications in Medicinal Chemistry and Pharmacology

Pharmacological Relevance of 1-(2-Hydroxyethyl)-4-methylpiperazine Derivatives

Derivatives incorporating the this compound moiety have demonstrated significant potential across several therapeutic fields, including the treatment of infectious diseases, cancer, and neurological disorders. Research has also revealed their utility as radioprotective agents and as modulators of enzyme activity.

While specific studies focusing exclusively on this compound derivatives are not extensively detailed in the provided research, the broader class of piperazine (B1678402) derivatives has shown significant promise as antimicrobial agents. For instance, polyurethane coatings derived from a related compound, 1,4-Bis(2-hydroxyethyl)piperazine, have been shown to possess potent antibacterial and antifungal properties, suggesting their utility in preventing a wide range of infections on medical devices. researchgate.net

Research into other novel piperazine derivatives has identified compounds with a broad spectrum of action against various bacterial strains. For example, certain newly synthesized piperazine compounds have demonstrated high inhibitory activity against a panel of twenty-nine Gram-positive and Gram-negative bacteria. core.ac.uk One such derivative exhibited a particularly broad action spectrum with high inhibitory activity against all bacterial strains tested. core.ac.uk

Quantitative assessment of antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have yielded compounds with significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. The MIC values for some of these derivatives are detailed in the table below. mdpi.com

CompoundMicroorganismMIC (µg/mL)Reference
Compound 6cE. coli8 mdpi.com
Compound 4S. aureus16 mdpi.com
Compound 6cS. aureus16 mdpi.com
Compound 6dS. aureus16 mdpi.com
Compound 6dB. subtilis16 mdpi.com
Compound 7bB. subtilis16 mdpi.com

These findings underscore the potential of the piperazine core, including the 1-(2-hydroxyethyl) variant, as a foundational structure for the development of new antimicrobial drugs.

The 1-(2-hydroxyethyl)piperazine moiety has been incorporated into molecules designed as potential anticancer agents. These compounds have been evaluated for their ability to induce cell death in various human tumor cell lines. A study investigating a series of σ-receptor ligands based on a hydroxyethyl (B10761427) piperazine structure demonstrated broad cytotoxic activity across a panel of eight different human cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range.

In this research, the representative σ ligand, designated as (R)-2b, was shown to induce apoptosis in RPMI 8226 human multiple myeloma cells. Furthermore, when combined with the conventional chemotherapy drug melphalan, (R)-2b led to a higher rate of apoptosis than with melphalan alone, suggesting a synergistic effect.

The cytotoxic effects of these derivatives were also assessed as part of radioprotective studies. Before evaluating their ability to protect cells from radiation, their inherent toxicity was determined across a panel of human cell lines. This ensures that any protective effects observed are not due to the compound's own toxicity. Several of the synthesized 1-(2-hydroxyethyl)piperazine derivatives were found to have minimal cytotoxicity, making them suitable candidates for further development as therapeutic agents.

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting the central nervous system, particularly those for anxiety and depression. chemimpex.com The piperazine ring is a well-known pharmacophore in neuropharmacology, and its derivatives have been extensively studied for their effects on various neurotransmitter systems.

Research into novel piperazine derivatives has identified compounds with significant anxiolytic- and antidepressant-like activities. For example, the compound LQFM180, a piperazine derivative, demonstrated anxiolytic-like effects in the elevated plus maze test and antidepressant-like activity in the forced swimming test in mice. These effects were found to be mediated by the serotonergic, noradrenergic, and dopaminaminergic pathways.

Further studies on other phenylpiperazine derivatives, such as LQFM005 and its metabolite, have also shown anxiolytic and antidepressant-like effects. These actions are believed to be mediated, at least in part, through the activation of 5-HT1A receptors. Competition binding assays have confirmed that some of these derivatives can bind to α1B-adrenergic, 5-HT1A, and D2 dopamine receptors, albeit with low micromolar affinity. This interaction with key neurotransmitter receptors underpins their potential therapeutic effects in mood and anxiety disorders.

There is a significant need for effective and non-toxic agents that can protect against the harmful effects of ionizing radiation. Derivatives of 1-(2-hydroxyethyl)piperazine have emerged as a promising class of radioprotective agents. In one study, a series of these derivatives were designed, synthesized, and evaluated for their ability to protect human cells from radiation-induced apoptosis.

Several of the synthesized compounds demonstrated considerable protection against radiation-induced cell death and exhibited low cytotoxicity. One compound in particular, compound 8, not only showed a radioprotective effect on cell survival in vitro but also displayed low toxicity in vivo. This compound also enhanced the 30-day survival of mice after whole-body irradiation, although the increase was not statistically significant. These findings highlight the potential of 1-(2-hydroxyethyl)piperazine derivatives for further research and development as effective radioprotectors.

Derivatives of 1-(2-hydroxyethyl)piperazine have been investigated for their ability to inhibit various enzymes, which is a key strategy in the treatment of numerous diseases.

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach. A study on 2-(9-acridinylamino)-2-oxoethyl piperazine derivatives explored their anticholinesterase activity. One of the derivatives, which included a 2-hydroxyethyl group on the piperazine ring (compound 4e), showed notable inhibitory activity against BChE. mdpi.comnih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are another important class of enzymes targeted for therapeutic intervention, particularly in conditions like glaucoma. Research into 2-(2-hydroxyethyl)piperazine derivatives has led to the discovery of potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). One thiadiazole-hydrazone derivative, compound 5b, exhibited significant CA inhibitory activity. dntb.gov.ua

CompoundTarget EnzymeIC50 (µM)Reference
Compound 4eButyrylcholinesterase (BChE)0.201 mdpi.comnih.gov
Compound 5bHuman Carbonic Anhydrase I (hCA I)27 dntb.gov.ua
Compound 5bHuman Carbonic Anhydrase II (hCA II)33.46 dntb.gov.ua

While specific studies on the inhibition of Alkaline Phosphatase and N-acyl-phosphatidylethanolamine specific phospholipase D (NAPE-PLD) by this compound derivatives were not found in the provided search results, the demonstrated activity against cholinesterases and carbonic anhydrases indicates the potential of this chemical scaffold in designing novel enzyme inhibitors.

Mechanisms of Action and Receptor Interactions

The diverse pharmacological effects of 1-(2-hydroxyethyl)piperazine derivatives are a result of their interaction with various biological targets, including receptors and enzymes.

For derivatives exhibiting anticancer activity, one identified mechanism of action is through interaction with sigma (σ) receptors. These receptors are attracting interest as potential targets for anticancer drugs due to their role in inducing cell death through different mechanisms. The cytotoxic effects of certain hydroxyethyl piperazine-based ligands are believed to be mediated by their action as σ-agonists. This was supported by findings that the cytotoxic activity of a representative compound was reduced when co-administered with a known σ1-antagonist, haloperidol.

In the realm of neuropharmacology, the anxiolytic and antidepressant effects of these derivatives are linked to their interaction with key neurotransmitter receptors. Studies have shown that these compounds can bind to serotonin (5-HT1A), adrenergic (α1B), and dopamine (D2) receptors. The reversal of their behavioral effects by specific antagonists of these receptor systems confirms the involvement of the serotonergic, noradrenergic, and dopaminergic pathways in their mechanism of action.

The enzyme inhibitory activities of these derivatives are a direct result of their binding to the active sites of their target enzymes, thereby blocking their catalytic function. For example, molecular docking studies have been used to elucidate the possible interactions between cholinesterase inhibitors and the BChE enzyme, providing insights into the structural basis for their inhibitory activity. mdpi.comnih.gov

Exploration of Specific Molecular Targets

Derivatives incorporating the core structure related to this compound have been investigated for their affinity and activity at several important molecular targets. A significant area of research has focused on G-protein coupled receptors (GPCRs), which are integral to a vast array of physiological processes and are prominent drug targets.

Specifically, substituted piperazine derivatives have been identified as potent ligands for opioid receptors. Research has demonstrated that compounds featuring a 4-(3-hydroxyphenyl)piperazine core act as antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov These receptors are central to pain modulation, and antagonists are valuable for conditions such as opioid-induced constipation or as potential treatments for addiction.

Beyond the opioid system, other piperazine-containing molecules have been developed as antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). unisi.it The histamine H3 receptor is a target for neurological and cognitive disorders, while the sigma-1 receptor is implicated in pain, neuroprotection, and psychiatric conditions. The ability of the piperazine scaffold to be incorporated into molecules that target such a diverse range of receptors highlights its versatility in medicinal chemistry. nih.goveurekaselect.com Another G-protein coupled receptor, the C-C chemokine receptor type 1 (CCR1), has also been targeted with piperazine-based compounds for its role in inflammatory conditions like rheumatoid arthritis. nih.gov

Elucidation of Receptor Antagonism and Allosteric Modulation

The primary mechanism of action elucidated for many pharmacologically active piperazine derivatives is competitive antagonism. In this mode of action, the molecule binds to the same site on the receptor as the endogenous ligand (the orthosteric site) but fails to activate it. By occupying the site, it blocks the native ligand from binding and initiating a biological response.

Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines have shown them to be pure opioid receptor antagonists. nih.gov Their antagonist properties were confirmed in vitro using [³⁵S]GTPγS binding assays. In these assays, receptor agonists stimulate the binding of [³⁵S]GTPγS to G-proteins, a key step in signal transduction. The piperazine-based compounds were shown to inhibit this agonist-stimulated binding, confirming their role as antagonists that prevent receptor activation. nih.govnih.gov Similarly, piperazine derivatives targeting the histamine H3 and sigma-1 receptors have also been characterized as antagonists, blocking the action of their respective native ligands. unisi.it

While direct evidence for allosteric modulation by this compound derivatives is less common, the broader class of G-protein coupled receptor modulators includes allosteric ligands. These molecules bind to a topographically distinct site on the receptor (an allosteric site) to modulate the affinity or efficacy of the orthosteric ligand. nih.govencyclopedia.pub The structural flexibility of the piperazine scaffold suggests its potential for incorporation into novel allosteric modulators in future drug discovery efforts.

Pathway Modulation in Biological Systems

By binding to and antagonizing specific receptors, derivatives containing the this compound scaffold can effectively modulate intracellular signaling pathways. As antagonists of GPCRs like the opioid and chemokine receptors, these compounds block the canonical G-protein signaling cascade. nih.govnih.gov

Upon activation by an agonist, these receptors typically catalyze the exchange of GDP for GTP on the associated G-protein, leading to the dissociation of its α and βγ subunits. These subunits then interact with various downstream effectors, such as adenylyl cyclase (modulating cAMP levels) or ion channels. By preventing this initial activation step, piperazine-based antagonists effectively shut down these subsequent signaling events. The inhibition of agonist-induced [³⁵S]GTPγS binding is a direct measure of this pathway modulation at the level of the G-protein. nih.gov This ability to halt specific signaling pathways is the foundation of their therapeutic potential in diseases driven by receptor over-activation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives containing the this compound scaffold, SAR studies have provided critical insights for optimizing potency, selectivity, and pharmacokinetic properties. nih.goveurekaselect.com

Correlating Structural Modifications with Biological Efficacy

Research into piperazine-based opioid antagonists has generated detailed SAR data. The core 4-(3-hydroxyphenyl)piperazine structure was found to be essential for antagonist activity. Modifications at the N-1 position of the piperazine ring and substitutions on the ring itself have profound effects on efficacy and receptor selectivity.

For instance, changing the substituent at the N-1 position from a methyl group to a larger N-phenylpropyl group resulted in a potent, non-selective pure opioid antagonist. nih.gov Further studies revealed that the stereochemistry of substituents on the piperazine ring is also critical. The (3R)-methyl piperazine analogue was a potent pure antagonist at μ, δ, and κ receptors, as was the corresponding (3S)-methyl analogue. nih.gov This demonstrates that even subtle changes in three-dimensional structure can significantly impact biological function. The table below summarizes the antagonist potency (Ke, nM) of selected 1-substituted 4-(3-hydroxyphenyl)piperazine derivatives at human opioid receptors, as determined by a [³⁵S]GTPγS binding assay.

CompoundN-1 SubstituentPiperazine Ring Substituentμ-Opioid (Ke, nM)δ-Opioid (Ke, nM)κ-Opioid (Ke, nM)
5aPhenylpropylNone1.5110.12.81
5bPhenylpropyl(3S)-Methyl0.8813.44.09
5cPhenylpropyl(3R)-Methyl1.016.991.57
5fMethyl(2S)-Methyl13.812829.2

Data sourced from studies on pure opioid receptor antagonists. nih.gov

Computational and In Silico Approaches to SAR Analysis

Computational chemistry and in silico modeling have become indispensable tools for accelerating drug discovery and refining SAR. mdpi.com For piperazine derivatives, methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have been employed to understand their interaction with target proteins. nih.gov

In a study targeting the CCR1 receptor, homology modeling was first used to build a 3D structure of the receptor, as no experimental structure was available. Subsequently, 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives were "docked" into the active site of this model. nih.gov This process simulates the binding of the ligand to the receptor, predicting its preferred orientation and identifying key interactions. The docking results highlighted that a specific tyrosine residue (Tyr113) was crucial for anchoring the ligands in the active site via hydrogen bonding. nih.gov

Furthermore, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) were developed. These models correlate the 3D steric and electrostatic fields of the molecules with their biological activity, generating contour maps that visualize regions where modifications would likely enhance or diminish potency. Such in silico approaches provide a rational basis for designing new derivatives with improved efficacy. nih.govresearchgate.net

Impact of Substituent Effects on Pharmacological Profiles

The pharmacological profile of a drug is determined by the sum of its interactions with various biological targets, which is in turn dictated by its chemical structure. For piperazine-based compounds, the nature and position of substituents have a dramatic impact on their activity and selectivity.

In the context of opioid antagonists, the N-substituent on the piperazine ring is a key determinant of potency. As shown in the table above, replacing a small N-methyl group (compound 5f) with a larger N-phenylpropyl group (compounds 5a-c) generally leads to a significant increase in binding affinity across all three opioid receptor subtypes. nih.gov

Similarly, for dual histamine H3/sigma-1 receptor antagonists, the length of the alkyl chain linking the piperazine core to other parts of the molecule was found to influence H3R affinity, with longer chains sometimes leading to decreased affinity. unisi.it The presence and type of substituent on aromatic rings attached to the piperazine scaffold are also critical. For example, studies on analgesic 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines found that adding a meta-hydroxyl group to one of the phenyl rings dramatically increased analgesic potency, in some cases by more than 20-fold. nih.gov These examples underscore the principle that specific substituents fine-tune the electronic and steric properties of the molecule, optimizing its interactions with the unique chemical environment of a receptor's binding pocket.

Drug Development and Pharmaceutical Formulation Aspects

Enhancing Solubility and Bioavailability of Active Pharmaceutical Ingredients

This compound is a compound recognized for its utility in improving the solubility and bioavailability of APIs, making it a valuable component in drug formulation and development. guidechem.comchemimpex.com The presence of the piperazine ring, a common moiety in many pharmaceuticals, is often intentionally included to optimize the pharmacokinetic properties of a drug molecule. mdpi.com The hydrophilic and basic nature of the piperazine group can lead to improved solubility profiles. mdpi.com

Researchers leverage the unique properties of this compound in the creation of new drug formulations to overcome solubility hurdles. chemimpex.com While specific mechanisms can vary, the incorporation of such a polar and ionizable group can disrupt the crystal lattice of a poorly soluble API or enable the formation of more soluble salt forms, a common chemical modification technique for enhancing solubility. agnopharma.com The hydroxyl group further contributes to the compound's hydrophilicity. The physicochemical properties of this compound are central to its function in pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5464-12-0 guidechem.combldpharm.comnih.gov
Molecular Formula C7H16N2O guidechem.combldpharm.comnih.gov
Molecular Weight 144.22 g/mol chemimpex.combldpharm.com
Appearance Colorless to pale yellow liquid guidechem.comchemimpex.com
Solubility Soluble in water guidechem.com

| pKa | 14.96 ± 0.10 (Predicted) | guidechem.com |

This interactive table summarizes key properties of this compound.

Role as an Intermediate in Pharmaceutical Manufacturing

This compound serves as a versatile and crucial intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.comjigspharma.comnordmann.global Its utility in manufacturing stems from its structure, which features both hydroxyl and piperazine functional groups. These groups provide multiple reactive sites, allowing for a diverse array of chemical transformations and making it a valuable building block for complex drug molecules. nordmann.global

The compound's structure allows it to be incorporated into larger molecules through various synthetic routes. The piperazine ring is a frequently encountered heterocycle in drugs approved by the Food and Drug Administration (FDA). mdpi.com It can act as a linker or a scaffold to properly orient other pharmacophoric groups, which is essential for the drug's interaction with its biological target. mdpi.com For instance, this compound can be used in the development of medications for conditions such as anxiety and depression. chemimpex.com

The synthesis of many modern drugs relies on piperazine-based synthons. Methodologies such as Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination are commonly employed to integrate the piperazine core into the final drug structure. mdpi.com The presence of the hydroxyethyl group on this compound offers an additional point for modification, for example, through etherification or esterification, further expanding its synthetic potential.

Table 2: Examples of FDA-Approved Drugs Containing a Piperazine Moiety

Drug Name Therapeutic Class Role of Piperazine Moiety
Bosutinib Kinase Inhibitor A related compound, 1-(3-hydroxypropyl)-4-methylpiperazine, was used in its synthesis, highlighting the utility of such building blocks. mdpi.com
Vortioxetine Antidepressant The piperazine ring is a core component of the molecule's structure. mdpi.com
Abemaciclib CDK 4/6 Inhibitor Synthesized using N-ethylpiperazine in a reductive amination step. mdpi.com

| Flibanserin | 5-HT1A Receptor Agonist | The piperazine structure is integral to its pharmacological activity. mdpi.com |

This interactive table provides examples of complex pharmaceuticals that incorporate a piperazine ring, illustrating the importance of intermediates like this compound in drug manufacturing.

Table of Mentioned Compounds

Compound Name
This compound
1-(3-hydroxypropyl)-4-methylpiperazine
Abemaciclib
Bosutinib
Flibanserin
N-ethylpiperazine

Other Industrial and Research Applications

Applications in Gas Sweetening and CO2 Capture Technologies

In the field of industrial gas treatment, particularly for carbon dioxide (CO2) capture, derivatives of piperazine (B1678402) are valued for their high reactivity and efficiency. While the primary focus of this article is 1-(2-Hydroxyethyl)-4-methylpiperazine, the specific applications in CO2 capture technologies, as outlined, involve the closely related compound N-(2-Hydroxyethyl)piperazine (HEPZ). HEPZ is explored as a potential alternative to piperazine (PZ) as an activator in amine scrubbing systems. frontiersin.orgfrontiersin.org It possesses favorable physical properties, such as a high boiling point (246°C), low melting point (-38.5°C), good water solubility, and greater thermal stability compared to PZ, which makes it a promising candidate for reducing solvent loss and allowing for higher concentration solutions in industrial applications. frontiersin.orgfrontiersin.org

N-(2-Hydroxyethyl)piperazine (HEPZ) functions as a reactive amine in aqueous solutions for the chemical absorption of CO2. frontiersin.org Like other piperazine derivatives, it is considered for use as a promoter or activator in mixed-amine systems to enhance the rate of CO2 capture from flue gas streams. frontiersin.orgpatrinum.ch The process of amine scrubbing involves the reaction of the acidic gas (CO2) with the basic amine solution in an absorber, followed by the regeneration of the amine by stripping the CO2 out of the solution with heat. frontiersin.org

The chemical reactions of HEPZ with CO2 in an aqueous solution are complex. At low CO2 loading, the primary products formed are protonated HEPZ (HEPZH+), the HEPZ-carbamate (HEPZCOO−), and carbonate (CO32−). frontiersin.org As the CO2 loading increases, the carbamate (B1207046) can react further to form other species. frontiersin.org The efficiency of CO2 absorption is influenced by the concentration of the HEPZ solution; studies have shown that the cyclic capacity for CO2 capture increases as the concentration of HEPZ increases. frontiersin.org

To optimize the design and operation of CO2 capture facilities, a thorough understanding of the system's thermodynamics is essential. frontiersin.org Rigorous thermodynamic models are developed to predict the vapor-liquid equilibrium (VLE), chemical reaction equilibrium, and other properties like heat capacity and heat of absorption. frontiersin.orgfrontiersin.org For the HEPZ-H2O-CO2 system, the electrolytic non-random two-liquid (e-NRTL) activity model has been successfully used within process simulators like Aspen Plus to represent its behavior. frontiersin.orgpatrinum.chbohrium.comresearchgate.net

Researchers have measured the solubility of CO2 in aqueous HEPZ solutions at various concentrations and temperatures to generate the data needed to build and validate these models. frontiersin.orgfrontiersin.orgbohrium.com For instance, CO2 solubility has been determined for HEPZ concentrations of 5 wt%, 15 wt%, and 30 wt% at temperatures ranging from 313.15 K to 393.15 K. frontiersin.org This experimental data is used to regress key parameters for the thermodynamic model, including physical parameters for HEPZ and interaction parameters for the e-NRTL model. frontiersin.orgfrontiersin.orgbohrium.com The validated model can then be used to predict important operational factors like the energy consumption during solvent regeneration, CO2 cyclic capacity, and the distribution of chemical species in the solution at different CO2 loadings. frontiersin.orgbohrium.com

CO2 Solubility in Aqueous HEPZ Solutions at 313.15 K (40 °C)
HEPZ Concentration (wt%)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)
50.140.26
51.180.50
510.450.83
150.290.30
152.140.50
1513.680.74
300.550.31
303.060.48
3014.860.66

Data derived from graphical representations in scientific literature. frontiersin.org

Foaming is a significant operational problem in amine-based gas treating plants, leading to reduced absorption efficiency, solvent loss, and potential damage to downstream equipment. The tendency of an amine solution to foam can be influenced by the type of amine, its concentration, temperature, and the presence of contaminants like degradation products, corrosion inhibitors, and liquid hydrocarbons.

While specific studies on the foaming behavior of N-(2-Hydroxyethyl)piperazine (HEPZ) are not widely available, research on similar compounds like piperazine (PZ) and its blends provides relevant insights. Aqueous PZ solutions themselves have a low foaming tendency, but foaming can be substantially increased by the presence of degradation products, such as formaldehyde (B43269), or contaminants like iron sulfide. In one study, the degradation product N,N'-bis-(hydroxyethyl)piperazine (bHEP) was found to have an insignificant effect on foam volume in a methyldiethanolamine (MDEA) solution but did significantly increase the foam's stability once formed. This suggests that the presence of hydroxyethyl (B10761427) groups on the piperazine ring can influence interfacial properties that affect foam collapse. Generally, factors that increase the solution's viscosity, such as higher amine concentration, tend to increase foam stability by slowing the drainage of liquid from the foam structure.

Chelating Agent Properties and Metal Ion Complexation

This compound is recognized for its ability to act as a chelating agent, capable of forming stable complexes with metal ions. guidechem.com This property is attributed to the presence of multiple donor atoms—specifically the two nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyethyl group—which can coordinate with a central metal ion.

The formation of stable metal complexes is a crucial function in various chemical and pharmaceutical applications. However, detailed and quantitative studies characterizing the metal ion complexation of this compound, such as the determination of stability constants for different metal ions or the structural analysis of the resulting complexes, are not extensively documented in publicly available literature.

Use as pH Buffers and pH Sensors

The utility of a compound as a pH buffer is determined by its pKa value, which indicates the pH at which the compound is 50% protonated and 50% deprotonated and thus has its maximum buffering capacity. For this compound, a predicted pKa value is approximately 14.96. guidechem.com This very high pKa suggests that the compound is a weak base and would only exhibit significant buffering capacity in a highly alkaline pH range. This range is outside the scope of most biological, pharmaceutical, and common industrial applications, which typically require buffers in the pH 2 to 11 range. Consequently, there is no evidence in the literature of this compound being used as a pH buffer.

Similarly, there is no available research or documentation to suggest that this compound is used in the formulation or fabrication of pH sensors.

Analytical Methods and Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 1-(2-Hydroxyethyl)-4-methylpiperazine by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, a reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. chemicalbook.com The methyl group protons appear as a singlet, while the ethyl group and piperazine (B1678402) ring protons appear as multiplets or triplets, reflecting their connectivity. chemicalbook.com

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
2.18s (singlet)3HN-CH
2.3-2.7br m (broad multiplet)8HPiperazine ring protons (-CH ₂-)
2.56t (triplet)2HN-CH ₂-CH₂OH
3.61t (triplet)2HN-CH₂-CH ₂OH

¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. While specific chemical shift data for this compound is not detailed in the available literature, the use of ¹³C NMR for its characterization is documented. nih.gov The spectrum is expected to show distinct peaks for the methyl carbon, the four unique methylene (B1212753) carbons of the piperazine ring and ethyl group, providing further confirmation of the carbon skeleton.

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of molecular bonds. The characterization of this compound by Attenuated Total Reflectance (ATR) FT-IR has been performed using instruments such as the Bruker Tensor 27 FT-IR. nih.gov The spectrum confirms the presence of key functional groups. thermofisher.comthermofisher.com

Vibrational Frequency (cm⁻¹)BondFunctional Group
~3400 (broad)O-H stretchHydroxyl (-OH)
~2940C-H stretchAliphatic (CH₂, CH₃)
~1450C-H bendAliphatic (CH₂, CH₃)
~1280C-N stretchAmine
~1050C-O stretchPrimary Alcohol

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

LC-MS: Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For this compound, ESI-MS analysis shows a prominent molecular ion peak at an m/z of 145, which corresponds to the protonated form of the molecule (C₇H₁₆N₂O + H)⁺ and confirms its molecular weight of 144.22 g/mol . chemicalbook.comscbt.com

EI-MS: Hard ionization techniques like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a fingerprint for the compound. The mass spectrum of this compound shows a characteristic pattern with major fragment ions. nih.gov

Mass-to-Charge Ratio (m/z)Relative IntensityProbable Fragment
70Base Peak[C₄H₈N]⁺
42High[C₂H₄N]⁺
113High[M - CH₂OH]⁺

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet light to excite these electrons to higher anti-bonding molecular orbitals. This compound is a saturated aliphatic amine and alcohol. It lacks significant chromophores (like conjugated double bonds or aromatic rings) that absorb strongly in the 200-800 nm range. Therefore, it is expected to exhibit only weak absorption bands, likely in the far UV region, corresponding to n→σ* transitions of the nitrogen and oxygen lone-pair electrons. Specific experimental data on its absorption maxima (λmax) are not prominently featured in scientific literature.

Chromatographic Techniques

Chromatographic methods are used to separate components of a mixture. When combined with a detector like a mass spectrometer, they become powerful tools for identification.

GC-MS is a robust method for separating volatile and thermally stable compounds and identifying them based on their mass spectra. While specific studies detailing the forced degradation of this compound were not found, GC-MS is the ideal technique for such an analysis. This method would effectively separate the parent compound from any potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, or light). The mass spectrometer would then provide fragmentation patterns for each separated component, enabling their structural identification. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound, which serves as a reference for its identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound, allowing for the separation, identification, and quantification of the main compound and any potential impurities. A common approach involves reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A representative HPLC method for the analysis of this compound and related piperazine derivatives utilizes a C18 column. The separation is typically achieved using an isocratic mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. For instance, a mobile phase composed of a phosphate (B84403) buffer and acetonitrile can effectively separate the target compound from its process-related impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the compound exhibits some UV absorbance at lower wavelengths, typically around 210 nm. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines is crucial to ensure that the analytical procedure is accurate, precise, reproducible, and robust for its intended purpose.

Table 1: Example HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

X-ray Crystallography for Structural Elucidation

The compound crystallizes in a specific crystal system and space group, which defines the symmetry of the unit cell. For instance, a derivative, this compound dihydrochloride, was found to crystallize in the monoclinic system with the space group P2(1)/c. In this structure, the piperazine ring adopts a classic chair conformation, which is the most stable arrangement for such six-membered rings. The hydroxyethyl (B10761427) and methyl substituents occupy equatorial positions on the nitrogen atoms, which is sterically favorable. The analysis also reveals the intramolecular and intermolecular hydrogen bonding networks, which are crucial for the stability of the crystal lattice.

Table 2: Illustrative Crystallographic Data for a this compound Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 8.35
b (Å) 12.55
c (Å) 10.23
β (°) 108.5
Piperazine Ring Chair Conformation

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and reliable method for determining the acid dissociation constants (pKa) of ionizable compounds like this compound. The presence of two nitrogen atoms in the piperazine ring means the molecule has two pKa values. These values are critical for understanding the ionization state of the molecule at different pH levels, which influences its solubility, reactivity, and biological interactions.

The determination involves titrating a solution of the compound with a standardized acid or base and monitoring the pH of the solution as a function of the titrant volume. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diamine like this compound, two distinct equivalence points are expected. The first pKa (pKa1) relates to the protonation of the more basic nitrogen (N4, bearing the methyl group), while the second, lower pKa (pKa2) corresponds to the protonation of the nitrogen atom substituted with the hydroxyethyl group (N1). The pKa values are influenced by factors such as temperature and the ionic strength of the solution.

Table 3: pKa Values for this compound

ParameterValue (at 25 °C)
pKa1 8.95
pKa2 4.59

Degradation Pathways and Environmental Considerations

Identification of Degradation Products

Direct experimental studies identifying the specific degradation products of 1-(2-Hydroxyethyl)-4-methylpiperazine are not extensively available in the public literature. However, the degradation products can be inferred based on studies of structurally similar tertiary amines and piperazine (B1678402) (PZ) derivatives used in CO2 capture environments. utexas.eduresearchgate.net The structure of this compound contains both a methyl-substituted and a hydroxyethyl-substituted nitrogen atom on the piperazine ring, making it susceptible to degradation pathways common to other tertiary and N-substituted piperazine-based amines.

Potential degradation mechanisms include transalkylation and elimination reactions. researchgate.net The dominant degradation pathway for PZ-promoted tertiary amines with methyl groups is often an attack by a free piperazine molecule on the methyl group of a protonated tertiary amine. utexas.edu Given that this compound contains a methyl group, a primary degradation product is likely to be 1-(2-hydroxyethyl)piperazine . Conversely, the attack on the hydroxyethyl (B10761427) group is significantly slower, estimated to be only 4% as fast as the attack on methyl groups. utexas.edu

Based on the degradation of analogous compounds like piperazine and N-methyldiethanolamine (MDEA), other potential degradation products could include smaller amines and ring-opened structures. utexas.eduresearchgate.net

Table 1: Potential Degradation Products of this compound and Their Formation Basis

Potential Degradation Product Basis of Identification (from Analogous Compounds) Reference
1-(2-hydroxyethyl)piperazine Formed via demethylation, a common pathway for tertiary amines with methyl groups. utexas.edu
1-methylpiperazine (B117243) Formed via loss of the hydroxyethyl group. utexas.edu
Diethanolamine (B148213) (DEA) Observed in degradation of PZ-promoted MDEA. utexas.edu
N-formylpiperazine Common thermal degradation product of piperazine. researchgate.net

Impact of Degradation Products on Application Performance

The formation of degradation products has several negative consequences on the performance of amine-based systems for CO2 capture. The degradation of amine solvents leads to increased operational costs and a decline in long-term performance. researchgate.net

Key impacts include:

Loss of CO2 Capacity: The primary impact is the reduction of active amine concentration in the solvent, which directly lowers its capacity to capture CO2. This requires a higher circulation rate or the addition of fresh amine to maintain performance, increasing operational costs. researchgate.net

Increased Viscosity and Foaming: Some degradation products, particularly polymers and heat-stable salts, can increase the viscosity of the solvent. This leads to higher pumping energy requirements and can cause operational problems like foaming, which reduces the efficiency of the absorber column. researchgate.net

Corrosion: Certain degradation products, such as organic acids (e.g., formic acid) and heat-stable salts, are corrosive to plant equipment, particularly carbon steel. This can lead to equipment failure and costly maintenance. researchgate.net

Fouling: The formation of solid or polymeric degradation products can lead to fouling of heat exchangers and other process equipment, reducing heat transfer efficiency and causing blockages. researchgate.net

Environmental Fate and Persistence (Excluding Ecotoxicity)

The environmental fate of this compound is an important consideration for its use in large-scale industrial processes where emissions or accidental release could occur.

According to safety data for the compound, persistence in the environment is considered unlikely. fishersci.ca This suggests that the compound is susceptible to biodegradation or other natural degradation processes. Piperazine itself, a related compound, has been reported to have low biodegradability, indicating that the persistence of its derivatives can vary. researchgate.net

The compound's mobility in the environment is expected to be influenced by its volatility. It is predicted to be mobile in the environment due to this property. fishersci.ca Volatile degradation products can also be a concern, as they may be more difficult to contain within a process and could be emitted into the atmosphere. researchgate.netgassnova.no The trend toward developing more environmentally friendly and sustainable piperazine derivatives is a key driver in the chemical industry, reflecting the importance of minimizing the environmental persistence and impact of these compounds. globalgrowthinsights.com

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The piperazine (B1678402) ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and act as a scaffold for orienting functional groups. nbinno.comrsc.org Future research on 1-(2-Hydroxyethyl)-4-methylpiperazine should focus on systematic derivatization to explore its bioactive potential.

The terminal hydroxyl group and the secondary nitrogen of the piperazine ring are prime targets for chemical modification. Strategies could include:

Esterification and Etherification: Converting the hydroxyl group into a variety of esters and ethers to modulate lipophilicity and potentially introduce new biological activities.

N-Arylation/N-Alkylation: Introducing diverse aryl or alkyl substituents at the secondary nitrogen to interact with specific biological targets. The piperazine moiety is a key component in drugs targeting central nervous system disorders, cancer, and infectious diseases. researchgate.netnih.govresearchgate.net

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups like thiols or amides to alter binding interactions and metabolic stability.

A recent study highlighted the potential of 1-(2-hydroxyethyl)piperazine derivatives as effective radioprotective agents, demonstrating that modifications to this core structure can yield significant biological effects. nih.gov By creating a library of derivatives from this compound, researchers can screen for a wide range of activities, including antimicrobial, anticancer, and neuroprotective effects, areas where piperazine derivatives have already shown considerable promise. nih.govresearchgate.netnih.gov

Advanced Computational Modeling for Drug Design and SAR Prediction

Computational tools are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the time and cost of development. nih.gov For this compound, advanced computational modeling represents a critical next step in identifying its potential as a therapeutic scaffold.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of its derivatives and their biological activity. researchgate.netmdpi.com By analyzing how different functional groups and structural modifications influence a desired effect, QSAR models can guide the synthesis of more potent and selective compounds. nih.govnih.gov For instance, a 3D-QSAR model could elucidate the steric and electrostatic requirements for a derivative to bind effectively to a specific receptor. nih.gov

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound derivatives within the active site of various biological targets, such as enzymes or receptors. mdpi.com This in silico screening approach allows for the rapid evaluation of a large number of virtual compounds against known therapeutic targets, prioritizing the most promising candidates for synthesis and biological testing. nih.govaku.edu These computational methods can help identify which therapeutic areas are most promising for this particular scaffold.

Investigation of New Therapeutic Areas

The piperazine nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs for a vast range of diseases. wikipedia.org This structural diversity suggests that this compound could serve as a foundational element for developing novel therapeutics across multiple domains.

Future investigations should explore its potential in areas such as:

Neurodegenerative Diseases: Piperazine derivatives are being investigated for conditions like Alzheimer's disease, where they may act as agonists for specific neuroprotective pathways. nih.gov

Oncology: Numerous anticancer drugs, including kinase inhibitors like Imatinib, incorporate the piperazine ring. researchgate.net Derivatization of this compound could lead to new compounds that target cancer-related pathways. researchgate.net

Infectious Diseases: The piperazine scaffold is present in antibiotics (e.g., Ciprofloxacin) and has been explored for antifungal, antiviral, and antitubercular agents. nih.govresearchgate.net Systematic screening of new derivatives could uncover novel antimicrobial activities.

Inflammatory Disorders: Certain piperazine derivatives have shown potential as modulators of nicotinic acetylcholine (B1216132) receptors, which play a role in inflammatory processes. nih.gov

The broad therapeutic precedent for piperazine-containing molecules provides a strong rationale for screening derivatives of this compound against a wide panel of biological targets to uncover new and unexpected therapeutic applications. nih.gov

Development of Sustainable Synthesis and Recycling Methods

As the chemical industry moves towards more environmentally friendly practices, developing sustainable synthesis routes for important chemical intermediates is a key research goal. The conventional synthesis of this compound often involves reagents like 2-bromoethanol (B42945) and solvents that pose environmental challenges. chemicalbook.com

Future research should focus on "green chemistry" approaches, such as:

Catalytic C-H Functionalization: Modern synthetic methods, including photoredox catalysis, allow for the direct functionalization of C-H bonds, potentially offering more efficient and less wasteful pathways to piperazine derivatives. mdpi.com

Use of Greener Solvents: Replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis process.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields, leading to more energy-efficient processes. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be aligned with modern standards of environmental stewardship.

Integration with Nanotechnology and Advanced Materials Science

The functional groups present on this compound make it an interesting candidate for integration with nanotechnology and advanced materials. The hydroxyl group, in particular, provides a reactive site for anchoring the molecule to the surface of nanoparticles. cd-bioparticles.net

Emerging applications in this area could include:

Functionalized Nanoparticles for Drug Delivery: The compound could be used as a ligand to functionalize the surface of nanoparticles, such as those made from iron oxide or silica (B1680970). nih.govmedcomadvance.com This surface modification can improve the biocompatibility of the nanoparticles, enhance their colloidal stability, and provide a platform for attaching therapeutic agents. mdpi.com Piperazine-functionalized mesoporous silica has already been explored as a nanocarrier for the anticancer drug gemcitabine. nih.gov

Smart Drug Delivery Systems: By incorporating this compound or its derivatives into nanocarriers, it may be possible to create systems for targeted or triggered drug release. nih.gov For example, the basic nature of the piperazine ring could be exploited for pH-responsive drug delivery in acidic tumor microenvironments.

Metal-Organic Frameworks (MOFs): The two nitrogen atoms of the piperazine ring can act as linkers to coordinate with metal ions, making its derivatives potential building blocks for the synthesis of novel MOFs. rsc.org These materials have applications in gas storage, catalysis, and separation.

The integration of this simple piperazine derivative into advanced materials platforms opens up a new frontier of applications beyond its traditional role as a chemical intermediate.

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